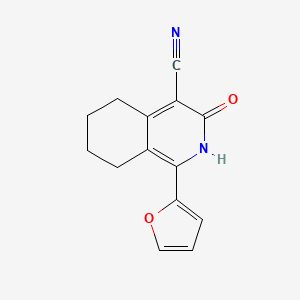![molecular formula C15H10ClN5O B5593629 7-(2-氯苯基)-5-甲基吡啶并[3,4-e][1,2,4]三唑并[1,5-a]嘧啶-6(7H)-酮](/img/structure/B5593629.png)
7-(2-氯苯基)-5-甲基吡啶并[3,4-e][1,2,4]三唑并[1,5-a]嘧啶-6(7H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2-Chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[74002,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex organic compound characterized by its unique tricyclic structure
科学研究应用
11-(2-Chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one typically involves a multi-step process. One common method includes the reaction of a chlorinated aromatic compound with a series of nitrogen-containing reagents under controlled conditions. The reaction conditions often involve the use of organic solvents such as toluene and bases like triethylamine to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
11-(2-Chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
作用机制
The mechanism of action of 11-(2-Chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes .
相似化合物的比较
Similar Compounds
- **5-(3-chlorophenyl)-11-(2-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
- **12-chloro-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-one
Uniqueness
What sets 11-(2-Chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[74002,6]trideca-1(9),3,5,7,12-pentaen-10-one apart is its specific substitution pattern and the presence of multiple nitrogen atoms within its tricyclic framework
属性
IUPAC Name |
11-(2-chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O/c1-9-13-12(21-15(19-9)17-8-18-21)6-7-20(14(13)22)11-5-3-2-4-10(11)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUPOCZLGHQZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5593549.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5593563.png)
![(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5593564.png)
![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)
![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)
![N~1~-(2-METHYLPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE](/img/structure/B5593587.png)
![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5593601.png)
![7-[4-(TERT-BUTYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B5593614.png)
![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)
![2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B5593623.png)
![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)


